molecular formula C10H9Cl2N3O4 B6344888 Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-11-0

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344888
CAS No.: 1264088-11-0
M. Wt: 306.10 g/mol
InChI Key: AIKIUUOPOBDUPQ-ZROIWOOFSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate is a useful research compound. Its molecular formula is C10H9Cl2N3O4 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.9970112 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate, also known by its chemical identifier, exhibits diverse biological activities that have been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure comprising a chloroacetate moiety linked to a hydrazone derived from a nitrophenyl group. Its molecular formula is C10H9Cl2N3O4C_{10}H_{9}Cl_{2}N_{3}O_{4} with a molecular weight of 292.1 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related hydrazones demonstrate IC50 values in the low micromolar range against human cancer cells, suggesting potent antitumor properties.

CompoundCell LineIC50 (µM)
Compound AHT29 (colon cancer)1.61 ± 0.92
Compound BJurkat (leukemia)1.98 ± 1.22

These findings suggest that the presence of electron-withdrawing groups like nitro and chloro enhances the cytotoxicity of these compounds by facilitating interactions with cellular targets.

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the nitro and chloro groups contribute significantly to its antibacterial activity.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli10
S. aureus5

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Antioxidant Activity

Studies have also demonstrated the antioxidant potential of this compound, which is crucial for mitigating oxidative stress in biological systems. The radical scavenging activity was assessed using DPPH assays, revealing effective inhibition at varying concentrations.

Concentration (µg/mL)% Inhibition
5045
10070

This antioxidant activity may contribute to its protective effects against cellular damage in various pathological conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Its ability to generate ROS contributes to its cytotoxicity and antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In vivo studies using xenograft models showed a significant reduction in tumor size following treatment with this compound compared to control groups.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, resulting in notable reductions in bacterial load, supporting its potential as an antibiotic agent.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-chloro-4-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-4-3-6(15(17)18)5-7(8)11/h3-5,13H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKIUUOPOBDUPQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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